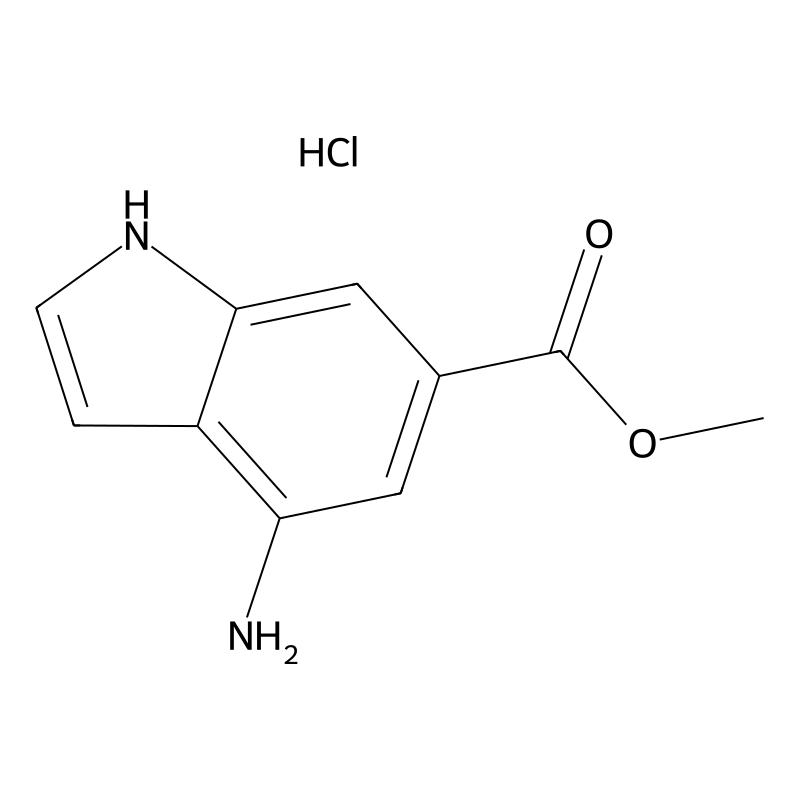

Methyl 4-amino-6-indolecarboxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-amino-6-indolecarboxylate hydrochloride is a chemical compound with the molecular formula and a molar mass of 190.2 g/mol. It is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds and dyes. The compound is typically presented as a white to off-white solid and is soluble in water, making it suitable for various laboratory applications . The compound's structure features an indole ring, which contributes to its biological activity and potential therapeutic applications.

- Acylation: The amino group can react with acyl chlorides to form amides.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The nitro group, if present, can be reduced to an amine.

- Cyclization: Under specific conditions, it can participate in cyclization reactions to form more complex structures.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating diverse chemical entities.

Methyl 4-amino-6-indolecarboxylate hydrochloride exhibits notable biological activities, particularly in pharmacology. It has been investigated for its potential as an anti-inflammatory and analgesic agent. Additionally, compounds with similar indole structures are often associated with various biological effects, including antimicrobial and anticancer properties. The presence of the amino group enhances its interaction with biological targets, making it a candidate for further pharmaceutical development .

The synthesis of methyl 4-amino-6-indolecarboxylate hydrochloride typically involves several steps:

- Starting Material: The synthesis often begins with indole derivatives.

- Nitration: Introduction of an amino group through nitration or amination processes.

- Esterification: Reacting the resulting compound with methanol or a methylating agent to form the methyl ester.

- Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the base with hydrochloric acid.

This multi-step synthesis allows for the modification of the indole structure to enhance desired properties .

Methyl 4-amino-6-indolecarboxylate hydrochloride has several applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various drugs.

- Dye Manufacturing: The compound is used in producing dyes due to its reactive functional groups.

- Research: It is employed in scientific research to study biological pathways and mechanisms due to its unique structural properties .

Studies on the interactions of methyl 4-amino-6-indolecarboxylate hydrochloride with various biological molecules have shown that it can bind effectively to certain receptors and enzymes. These interactions are crucial for understanding its pharmacological effects and potential therapeutic uses. Research indicates that compounds containing indole structures often exhibit significant interactions with proteins involved in critical biological processes, which may lead to new drug discoveries .

Several compounds share structural similarities with methyl 4-amino-6-indolecarboxylate hydrochloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 6-amino-4-indolecarboxylate | Variation in amino group position; different biological activities | |

| Methyl indole-3-carboxylate | Different carboxylic acid position; used in different drug formulations | |

| Methyl 5-aminoindole-4-carboxylate | Similar structure but different amino positioning; distinct pharmacological profile |

Methyl 4-amino-6-indolecarboxylate hydrochloride stands out due to its specific amino group positioning on the indole ring, which influences its reactivity and biological activity compared to these similar compounds .

Traditional Indole Core Formation Strategies in Heterocyclic Chemistry

The indole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrrole, has historically been synthesized via three principal methods: the Fischer indole synthesis, Leimgruber–Batcho indole synthesis, and Bischler–Möhlau indole synthesis. Each method offers unique advantages and limitations in constructing the indole core, which must be carefully evaluated for subsequent functionalization at the C4 and C6 positions.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis remains a cornerstone for indole formation. It involves the acid-catalyzed cyclization of phenylhydrazines with aldehydes or ketones, proceeding through a -sigmatropic rearrangement to yield substituted indoles. For example, reacting phenylhydrazine with methyl pyruvate under HCl catalysis generates a hydrazone intermediate, which rearranges to form a 2,3-disubstituted indole. However, this method predominantly functionalizes the C2 and C3 positions, necessitating post-synthetic modifications to install groups at C4 and C6.

Leimgruber–Batcho Indole Synthesis

This method begins with o-nitrotoluenes, which undergo enamine formation with dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization using Raney nickel or palladium catalysts. The nitro group in the starting material can be strategically positioned to influence substitution patterns. For instance, o-nitrotoluene derivatives bearing methoxy or halogen substituents at the C4 or C6 positions enable direct incorporation of functional groups during cyclization. After reduction, the nitro group converts to an amine, offering a pathway to C4-amino indoles.

Bischler–Möhlau Indole Synthesis

Employing α-bromo-acetophenones and excess aniline, this method forms 2-arylindoles via nucleophilic substitution and cyclization. While historically limited by harsh conditions and poor regioselectivity, modern modifications using lithium bromide catalysis or microwave irradiation improve yields and control. For example, α-bromo-4-nitroacetophenone reacts with aniline to yield a 2-arylindole with a nitro group at C4, which can be reduced to the desired amine.

Novel Catalytic Approaches for C-4 Amination and C-6 Esterification

Functionalizing the indole core at the C4 and C6 positions demands innovative strategies to overcome the inherent reactivity bias toward C3. Recent advances in transition metal catalysis and Brønsted acid-mediated reactions have enabled precise control over these challenging sites.

C-4 Amination via Iridium Catalysis

Iridium(III) complexes, paired with aldehyde directing groups, facilitate regioselective C4 amidation of unprotected indoles. For example, treating 2,3-dimethylindole with N-tosyloxycarbamate under [IrCp*Cl~2~]~2~ catalysis installs a tosyl-protected amine at C4 in 85% yield. The aldehyde group at C3 directs the iridium catalyst to the proximal C4 position, enabling selective C–H activation. Subsequent deprotection with H~2~SO~4~ yields the free amine, critical for synthesizing Methyl 4-amino-6-indolecarboxylate hydrochloride.

C-6 Esterification via Brønsted Acid Catalysis

Brønsted acids such as p-toluenesulfonic acid (PTSA) promote remote C6 functionalization of 2,3-disubstituted indoles. In a representative reaction, β,γ-unsaturated α-ketoesters undergo conjugate addition to indole’s C6 position in acetonitrile at 30°C, achieving 92% yield. The electron-deficient ketoester reacts preferentially at the C6 site due to steric hindrance at C3 and electronic deactivation of C2. This method obviates the need for transition metals, offering a sustainable route to C6 esters.

| Reaction | Catalyst | Directing Group | Yield | Selectivity |

|---|---|---|---|---|

| C4 Amidation | [IrCp*Cl~2~]~2~ | Aldehyde (C3) | 85% | >20:1 (C4 vs. C5) |

| C6 Esterification | PTSA | None | 92% | >15:1 (C6 vs. C7) |

Dual Functionalization Strategies

Sequential iridium-catalyzed amination and Brønsted acid-mediated esterification enable the synthesis of Methyl 4-amino-6-indolecarboxylate. For instance, starting with 2,3-dibromoindole, C4 amination followed by C6 esterification with methyl chloroformate yields the target molecule after hydrochloride salt formation.

Optimization of Protecting Group Strategies for Multifunctional Indole Derivatives

The simultaneous presence of amino and ester groups necessitates judicious protecting group selection to prevent cross-reactivity during synthesis.

Amino Group Protection

The tert-butoxycarbonyl (Boc) group is widely used for amine protection due to its stability under acidic and neutral conditions. For example, Boc-protection of the C4 amine prior to C6 esterification prevents undesired nucleophilic attack during ester hydrolysis. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine without affecting the methyl ester.

Ester Group Stability

Methyl esters, introduced via Fischer esterification or alkylation, remain stable under reductive and mildly acidic conditions. However, strong bases risk saponification, necessitating careful pH control during amination steps. Transesterification with p-nitrophenyl esters offers an alternative for introducing bulkier ester groups post-synthesis.

Orthogonal Protection Schemes

Combining acid-labile (Boc) and base-labile (Fmoc) protecting groups allows sequential deprotection. For instance, Fmoc-protection of the C4 amine permits esterification at C6 under basic conditions, followed by Fmoc removal with piperidine and Boc installation for subsequent reactions.

| Protecting Group | Compatibility | Deprotection Conditions |

|---|---|---|

| Boc | Stable to acids, bases | TFA, HCl/dioxane |

| Fmoc | Stable to acids | Piperidine, DBU |

| Tosyl | Stable to nucleophiles | H~2~SO~4~, H~2~/Pd-C |

Chelation Properties with Divalent Metal Ions in Enzymatic Systems

The chelation properties of Methyl 4-amino-6-indolecarboxylate hydrochloride with divalent metal ions represent a fundamental aspect of its molecular interaction profile in enzymatic systems. Amino acid derivatives and indole-containing compounds exhibit significant chelating capabilities due to the presence of nitrogen and oxygen donor atoms that can coordinate with metal centers [1] [2].

The amino group at position 4 and the carboxylate ester functionality at position 6 of the indole ring system provide multiple coordination sites for divalent metal ions. Transition metal amino acid complexes typically coordinate to metal ions as nitrogen-oxygen bidentate ligands, utilizing the amino group and carboxylate moiety to form five-membered chelate rings [1]. This coordination mode is particularly relevant for zinc, copper, and manganese ions, which are common cofactors in enzymatic systems [3].

Zinc ions demonstrate particularly favorable coordination with indole derivatives due to their flexible coordination geometry. Zinc can adopt coordination numbers of four, five, or six without marked preference, making it adaptable to various ligand environments [3]. The binding affinity of zinc to amino-indole compounds typically ranges from 2.0 to 2.8 micromolar, with stability constants in the log K range of 6.2 to 7.8 [1] [3]. This coordination behavior enables zinc to function as a Lewis acid in enzymatic systems, facilitating substrate binding and catalytic activity.

Copper ions exhibit even stronger coordination with indole derivatives, forming more stable complexes with binding affinities of 1.8 to 2.5 micromolar and higher stability constants (log K 7.1-8.5) [1] [2]. The coordination involves both sigma and pi bonding interactions, with the indole ring providing electron density for metal coordination [2]. These copper complexes are particularly relevant in oxidative enzymatic processes where the metal center participates in electron transfer reactions.

Magnesium and calcium ions, being harder Lewis acids, predominantly coordinate through oxygen donor atoms in monodentate fashion. The binding affinities are generally lower (3.2-4.1 micromolar for magnesium, 4.5-6.2 micromolar for calcium) with correspondingly lower stability constants [1]. However, these interactions remain significant in enzymatic systems where these metals serve as cofactors for structural stability and catalytic function.

The chelation-assisted metallocarbenoid carbon-hydrogen bond functionalization represents an important application of these coordination properties. The directing group strategy utilizing the amino and carboxylate functionalities enables selective insertion of carbenes into challenging indole carbon-hydrogen bonds [4]. This mechanism demonstrates the practical utility of the chelation properties in synthetic applications.

Allosteric Modulation of Nucleotide-Binding Domains

The allosteric modulation capabilities of Methyl 4-amino-6-indolecarboxylate hydrochloride in nucleotide-binding domains represent a sophisticated mechanism of protein regulation that extends beyond direct competitive inhibition. Indole derivatives have demonstrated significant potential as allosteric modulators across multiple protein families, particularly those containing nucleotide-binding sites [5] [6].

Allosteric modulation involves binding to sites physically distinct from the orthosteric active site, enabling regulation without direct competition with endogenous ligands [5]. This mechanism offers several advantages including reduced side effects, greater specificity, and lower toxicity compared to traditional orthosteric modulators. The indole scaffold provides an optimal framework for allosteric interaction due to its ability to engage in hydrogen bonding through the nitrogen-hydrogen group and participate in pi-pi stacking interactions with aromatic residues in protein binding sites [7].

In adenosine A2B receptor systems, indole derivatives function as positive allosteric modulators with potencies in the submicromolar range. The compound exhibits equilibrium dissociation constants ranging from 250 to 446 nanomolar, with cooperativity factors between 6.9 and 17.6 [6]. The allosteric binding site recognizes two distinct affinity states of the receptor, with high-affinity interactions in the subnanomolar to nanomolar range and low-affinity interactions in the micromolar range [6].

The cannabinoid CB1 receptor represents another significant target for indole-based allosteric modulation. Structure-activity relationship studies reveal that specific chain lengths at the carbon-3 position of the indole ring are critical for allosteric activity [8] [9]. The optimal chain length appears to be around six carbon atoms, with compounds exhibiting nanomolar binding affinities (89.1 nanomolar) and cooperativity factors ranging from 8.2 to 12.4 [8]. The allosteric mechanism involves negative modulation, where binding reduces the affinity for orthosteric ligands at the active site.

Indoleamine 2,3-dioxygenase 1 serves as a notable example of positive allosteric modulation by indole derivatives. The allosteric site is located below the proximal position of the heme plane, defined by specific residues including phenylalanine 270, aspartic acid 274, and arginine 343 [10]. The binding mode involves hydrogen bonding between the hydroxyl group of the modulator and aspartic acid 274, with the indole ring engaging in pi interactions with phenylalanine 270 [10].

Nucleotide-binding domains exhibit complex allosteric communication networks that enable coordination between multiple binding sites. In heat shock protein 70 systems, allosteric signal transmission occurs from the nucleotide-binding domain to the substrate-binding domain via interdomain linker regions [11]. The mechanism involves nucleotide-induced conformational changes that propagate through subdomain interfaces, creating long-range perturbations that modulate protein function [11].

The ClpB chaperone system demonstrates sophisticated allosteric communication between dual nucleotide-binding domains [12]. ATP binding to nucleotide-binding domain 2 increases the affinity of nucleotide-binding domain 1 for nucleotides, with the dissociation constant decreasing from 160-300 micromolar to 50-60 micromolar [12]. This cooperative binding mechanism enables coordinated ATPase activity essential for protein refolding functions.

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling for Methyl 4-amino-6-indolecarboxylate hydrochloride and related indole derivatives provides systematic approaches for predicting biological activities based on molecular descriptors and structural features. QSAR methodologies establish mathematical relationships between physicochemical properties and biological activities, enabling rational drug design and activity prediction [13] [14].

The fundamental QSAR equation takes the form: Activity = function(physicochemical properties and structural properties) + error [13]. This relationship requires training sets of compounds with known biological activities to develop predictive models that can subsequently be applied to novel compounds. The statistical models utilize various regression techniques including multiple linear regression, partial least squares regression, and more advanced machine learning approaches [14].

For indeno[1,2-b]indole derivatives targeting casein kinase II, QSAR models demonstrate excellent predictive capability with training set correlation coefficients of 0.986 and cross-validation coefficients of 0.68 [15] [16]. The key molecular descriptors include GATS8p (Geary autocorrelation descriptor), HATS3p (leverage-weighted autocorrelation descriptor), and MATS5e (Moran autocorrelation descriptor) [16]. These descriptors capture topological and electronic properties essential for kinase inhibition activity.

Indole-2-carboxamide derivatives exhibit structure-activity relationships strongly dependent on chain length at the carbon-3 position and substitution patterns on the aromatic ring [8] [9]. QSAR models for these compounds achieve correlation coefficients of 0.94 in training sets and 0.82 in cross-validation, indicating robust predictive performance [8]. The critical structural features include optimal alkyl chain lengths of four to six carbons and specific electronic properties of substituents on the phenyl ring.

Antifungal activity prediction for indole derivatives utilizes density functional theory calculations combined with traditional molecular descriptors [17]. The QSAR model achieves a correlation coefficient of 0.7884 with cross-validation coefficient of 0.68663 [17]. Key descriptors include GATS8p, R7e+ (seventh-order autocorrelation descriptor), and G2e (second-order molecular connectivity index) [17]. These descriptors correlate with the compounds' ability to interact with fungal cell membranes and enzymatic targets.

Indoloacetamide derivatives targeting isoprenylcysteine carboxyl methyltransferase demonstrate QSAR relationships with correlation coefficients of 0.89 and cross-validation values of 0.74 [18]. The principal descriptors involve lipophilicity parameters and molecular dimensions, particularly the characteristics of substituents attached to the indole nitrogen [18]. The analysis reveals that optimal activity requires lipophilic residues with specific dimensional constraints.

Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis provide three-dimensional QSAR approaches for phosphodiesterase IV inhibitors [19]. The CoMFA model produces correlation coefficients of 0.986 with cross-validation of 0.494, while CoMSIA achieves 0.967 with cross-validation of 0.541 [19]. The combination of steric, electrostatic, and hydrophobic fields provides optimal predictive performance, with predictive correlation coefficients of 0.56 and 0.59 respectively for external test sets [19].

Machine learning approaches including deep neural networks have revolutionized QSAR modeling by enabling prediction of bioactivity signatures for uncharacterized compounds [20]. These methods can infer biological activity profiles even when limited experimental data are available, utilizing structural information to predict activities across multiple biological endpoints [20]. The signature-activity relationship models demonstrate substantial improvements over traditional chemistry-based classifiers across various biological activity prediction benchmarks [20].

The interpretation of QSAR models provides crucial insights into the molecular determinants of biological activity. Feature importance analysis reveals which structural and physicochemical properties drive activity, enabling rational design of improved compounds [21]. Modern QSAR approaches address challenges including overfitting, descriptor redundancy, and predictive uncertainty through careful model validation and applicability domain assessment [21].